molecular formula C15H13NO6 B6405801 2-(3,5-Dimethoxyphenyl)-4-nitrobenzoic acid CAS No. 1261898-23-0

2-(3,5-Dimethoxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6405801
CAS No.: 1261898-23-0
M. Wt: 303.27 g/mol
InChI Key: COPPGPABDREQEH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a 3,5-dimethoxyphenyl group and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(3,5-dimethoxyphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the benzoic acid ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(3,5-Dimethoxyphenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-4-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethoxyphenyl)acetic acid: Similar structure but lacks the nitro group.

    4-Nitrobenzoic acid: Lacks the 3,5-dimethoxyphenyl group.

    3,5-Dimethoxybenzoic acid: Lacks the nitro group at the 4-position.

Uniqueness

2-(3,5-Dimethoxyphenyl)-4-nitrobenzoic acid is unique due to the presence of both the 3,5-dimethoxyphenyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-11-5-9(6-12(8-11)22-2)14-7-10(16(19)20)3-4-13(14)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPPGPABDREQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690885
Record name 3',5'-Dimethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-23-0
Record name 3',5'-Dimethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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